molecular formula C17H20ClNO2 B2482938 2,2-Dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride CAS No. 142350-27-4

2,2-Dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride

Cat. No. B2482938
CAS RN: 142350-27-4
M. Wt: 305.8
InChI Key: PSDNFZHVEGJIRI-UHFFFAOYSA-M
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Description

2,2-Dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride (DBHOCl) is an organic compound with a molecular weight of 348.4 g/mol. It is a white crystalline solid that is soluble in water and exhibits a variety of biological activities. DBHOCl has been widely studied in the fields of medicine, chemistry, and biochemistry due to its potential applications in the synthesis of drugs and its ability to interact with proteins and other biological molecules.

Scientific Research Applications

Synthesis and Chemical Applications

  • Enantiopure Synthesis: Enantiopure 5-substituted 1,3-oxazolidin-2-ones, structurally similar to 2,2-Dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride, are synthesized from α-dibenzylamino esters, employing Lewis acid catalyzed stereoselective addition, demonstrating the compound's relevance in stereoselective synthesis (Teran & Rivero, 2008).
  • Crystal Structure Analysis: The structural analysis of similar compounds, like 1,2-disubstituted benzimidazolium chloride, sheds light on the steric hindrances and crystal packing, crucial for understanding the chemical behavior and potential applications in materials science (Khan et al., 2017).
  • Fractional Crystallization and Synthesis: The compound's utility in fractional crystallization and synthesis of optically active oxazolidinones and related derivatives is noted, indicating its importance in producing enantiomerically pure substances (Sugiyama et al., 2003).

Catalysis and Reaction Mechanisms

  • Aminomethylation Reactions: It's involved in aminomethylation reactions, leading to the formation of specific chloromethyl3-oxohexahydroimidazo[1,5-c]oxazol-6-ium chlorides, underlining its role in complex organic reactions and potential in synthesizing novel organic compounds (Korepin et al., 2015).
  • Catalytic Systems for Synthesis: The compound is instrumental in developing catalytic systems, for instance, in the synthesis of oxazolidinones and α-hydroxyl ketones, highlighting its role in enhancing reaction efficiencies and sustainability (Du et al., 2021).

Material Science and Spectroscopy

  • Photophysical Properties: Investigation of photophysical properties of structurally similar compounds like (E)-4-(4-(2-hydroxybenzylideneamino)benzyl)oxazolidin-2-one, opens avenues in exploring its use in organic light-emitting devices and nonlinear optical materials, reflecting its potential in advanced material applications (Kumari et al., 2016).

Safety and Hazards

The safety information and MSDS for 2,2-Dibenzyl-5-hydroxy-1,2-oxazolidin-2-ium chloride can be found at the provided link .

properties

IUPAC Name

2,2-dibenzyl-1,2-oxazolidin-2-ium-5-ol;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20NO2.ClH/c19-17-11-12-18(20-17,13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16;/h1-10,17,19H,11-14H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDNFZHVEGJIRI-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+](OC1O)(CC2=CC=CC=C2)CC3=CC=CC=C3.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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